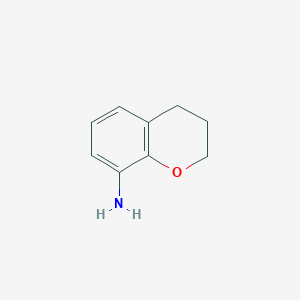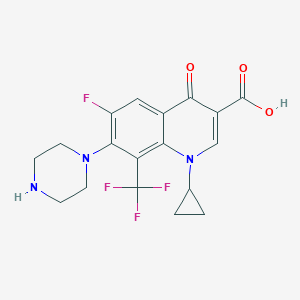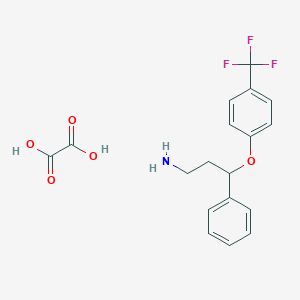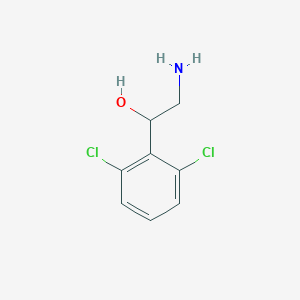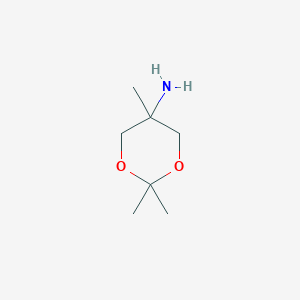![molecular formula C11H8ClN3 B169616 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline CAS No. 144588-49-8](/img/structure/B169616.png)
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that has been extensively researched for its potential applications in various fields of science. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline in lab experiments is its low toxicity profile. This compound has been found to have a low risk of side effects, making it a safer alternative to other compounds that are currently used in research. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many future directions for research on 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Additionally, further research could be conducted to explore the potential use of this compound in other fields, such as agriculture and environmental science.
In conclusion, 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is a promising compound that has shown potential in various fields of scientific research. Its low toxicity profile and wide range of applications make it a valuable candidate for further research and development. With continued research, this compound could have a significant impact on the development of new drugs and the understanding of various diseases.
Applications De Recherche Scientifique
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline has a wide range of scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
144588-49-8 |
|---|---|
Nom du produit |
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline |
Formule moléculaire |
C11H8ClN3 |
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C11H8ClN3/c1-6-4-8(12)10-9(14-6)3-2-7-5-13-15-11(7)10/h2-5H,1H3,(H,13,15) |
Clé InChI |
BYRQEFLGVZSZIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)Cl |
SMILES canonique |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)Cl |
Synonymes |
9-chloro-7-Methyl-1H-pyrazolo[3,4-f]quinoline |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



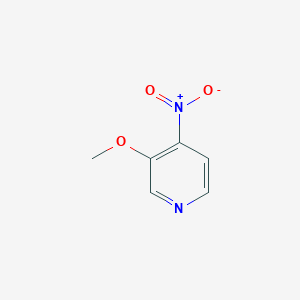
![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)

